molecular formula C16H15N5O2 B5182222 N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide

Cat. No. B5182222
M. Wt: 309.32 g/mol
InChI Key: CERLKZLGFPKJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide, also known as BPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPOC is a pyridazine-based compound that possesses a benzyl group and an oxadiazole moiety.

Mechanism of Action

The mechanism of action of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide is not fully understood. However, studies have suggested that N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs results in the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the migration and invasion of cancer cells. N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide is its potent anticancer activity against various cancer cell lines. N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide has also been shown to exhibit low toxicity towards normal cells. However, one of the limitations of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide. One of the future directions is to explore the potential of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide in vivo. Another future direction is to investigate the potential of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide as an anti-inflammatory agent. Studies are needed to determine the mechanism of action of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide in inhibiting the production of pro-inflammatory cytokines. Additionally, further studies are needed to investigate the potential of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide as a treatment for other diseases, such as neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide involves a multistep process. The first step involves the preparation of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 2-(2-aminoethyl)pyridine to obtain N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide. The reaction is carried out in the presence of a coupling reagent and a base.

Scientific Research Applications

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide has been extensively studied for its potential applications in various fields. The compound has shown promising results in the field of cancer research. Studies have shown that N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide exhibits potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-4-pyridazinecarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

properties

IUPAC Name

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-16(13-6-9-18-19-11-13)17-8-7-15-20-14(21-23-15)10-12-4-2-1-3-5-12/h1-6,9,11H,7-8,10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLKZLGFPKJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCNC(=O)C3=CN=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]pyridazine-4-carboxamide

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